molecular formula C14H12ClNO B185104 N-(5-chloro-2-methylphenyl)benzamide CAS No. 10282-51-6

N-(5-chloro-2-methylphenyl)benzamide

Cat. No.: B185104
CAS No.: 10282-51-6
M. Wt: 245.7 g/mol
InChI Key: MZQJQFDXYQRRMI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group linked via an amide bond to a 5-chloro-2-methyl-substituted aniline moiety. The compound is synthesized through a direct amidation reaction between benzoyl chloride and 5-chloro-2-methylaniline, yielding a white solid with a melting point of 125–127°C . Its structural confirmation is supported by NMR and IR spectral

  • ¹H NMR (DMSO-d₆): Signals at δ 2.06 (s, 3H, CH₃), 6.89–7.98 (aromatic protons), and 9.89 (broad singlet, NH).
  • IR: Peaks at 1649 cm⁻¹ (C=O stretch) and 3229 cm⁻¹ (N–H stretch) .

Properties

CAS No.

10282-51-6

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

MZQJQFDXYQRRMI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Other CAS No.

10282-51-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Melting Point (°C) Key Properties/Activities Reference
N-(5-Chloro-2-methylphenyl)benzamide 5-Cl, 2-CH₃ on phenyl ring 125–127 Synthetic intermediate; standard benzamide
4-Benzylthio-2-chloro-N-(4-methylphenyl)-... (51) 3-Fluorophenyl, sulfamoyl, triazinyl groups 266–268 Higher melting point due to sulfamoyl group
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-di-OCH₃ phenethyl chain 90 Lower melting point; potential CNS activity
2-Chloro-N-[5-(4-methoxybenzyl)thiazol-2-yl]benzamide Thiazolyl ring, 4-OCH₃ benzyl Not reported Enhanced solubility; antimicrobial activity
N-{5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl}-2-hydroxybenzamide Bis-Cl, cyanomethyl, 2-OH Not reported Dual chloro substitution; hydrogen bonding
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 5-Cl, 2-OH, 4-SO₂CH₃ Not reported Polar sulfonyl group; potential anti-inflammatory use
Key Observations:
  • Melting Points : The presence of polar groups (e.g., sulfamoyl in compound 51 ) increases melting points (>250°C), whereas alkyl or methoxy substituents (e.g., Rip-B ) reduce crystallinity, lowering melting points.
  • Solubility : Thiazole-containing analogs (e.g., compound in ) may exhibit improved solubility in polar solvents due to heterocyclic rings.
  • Hydrogen Bonding : Hydroxyl or sulfamoyl groups enhance intermolecular interactions (e.g., compound 51 ), influencing stability and bioavailability.

Preparation Methods

Molecular Characteristics

N-(5-Chloro-2-methylphenyl)benzamide features a benzamide core substituted with a chloro group at the 5-position and a methyl group at the 2-position of the phenyl ring. Its molecular weight is 245.70 g/mol, with a computed XLogP3 of 3.5, indicating moderate lipophilicity. The SMILES string CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 confirms the connectivity, while the InChIKey MZQJQFDXYQRRMI-UHFFFAOYSA-N provides a unique identifier for database searches.

Spectral Validation

  • IR Spectra : Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 3,300 cm⁻¹ (N-H stretch) align with benzamide motifs.

  • NMR Data : The ¹H-NMR spectrum of structurally similar compounds, such as 3-methyl-2-aminobenzamide, reveals aromatic proton resonances between δ 6.2–7.2 ppm and methyl group signals near δ 2.1–2.9 ppm. These patterns serve as benchmarks for characterizing the target compound.

Synthetic Methodologies

Direct Amidation via Acyl Chloride

The most straightforward route involves reacting 5-chloro-2-methylaniline with benzoyl chloride under basic conditions:

Procedure :

  • Dissolve 5-chloro-2-methylaniline (1 equiv) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.

  • Slowly add benzoyl chloride (1.1 equiv) at 0°C, then warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, and purify via recrystallization from ethanol.

Yield : ~70–75% (estimated from analogous reactions).

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride.

Nitro Reduction Followed by Amidation

Adapted from Patent CN101492387B, this two-step approach avoids handling volatile amines:

Step 1: Nitro Reduction

  • Reduce methyl 3-methyl-2-nitrobenzoate (1 equiv) with iron powder (4 equiv) in dilute HCl at 70°C for 4 hours.

  • Filter and crystallize to obtain 3-methyl-2-aminobenzoic acid.

Step 2: Amidation

  • React 3-methyl-2-aminobenzoic acid with benzoyl chloride (1.2 equiv) in acetonitrile at 55–60°C.

  • Isolate the product via solvent evaporation and column chromatography.

Total Yield : 84% (reported for analogous compound).

Chlorination of Pre-Formed Benzamide

For substrates lacking the chloro group, electrophilic aromatic substitution (EAS) can introduce chlorine:

Procedure :

  • Synthesize N-(2-methylphenyl)benzamide via standard amidation.

  • Treat with sulfonyl chloride (1.2 equiv) in DCM at 0°C, then warm to 25°C.

  • Monitor via TLC; purify using silica gel chromatography.

Regioselectivity : Chlorination preferentially occurs at the 5-position due to the methyl group’s ortho/para-directing effects.

Optimization Strategies

Solvent and Temperature Effects

  • Amidation : Lower alcohols (e.g., methanol) improve solubility of aromatic amines, enabling reactions at 60–65°C.

  • Chlorination : Polar aprotic solvents like acetonitrile enhance electrophilic reactivity, reducing side-product formation.

Catalytic Enhancements

  • Iron Powder Reduction : Substituting iron with catalytic hydrogenation (Pd/C, H₂) may increase yields but requires specialized equipment.

  • Coupling Reagents : Using HATU or EDCl for amidation could reduce reaction times but raises costs.

Comparative Analysis of Methods

MethodConditionsYieldCostScalability
Direct AmidationDCM, 25°C, 12h70–75%LowHigh
Nitro ReductionFe/HCl, 70°C → ACN, 55°C84%MediumModerate
EAS ChlorinationSO₂Cl₂, DCM, 0→25°C65–70%HighLow

Key Trade-offs : Direct amidation offers simplicity, while nitro reduction ensures higher yields at the expense of additional steps.

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)benzamide, and how can reaction yields be optimized?

The compound is typically synthesized via N-acylation of 5-chloro-2-methylaniline with benzoyl chloride derivatives under basic conditions. For example, a reported method involves reacting 5-chloro-2-methylaniline with benzoyl chloride in ethanol, yielding 58% with a melting point of 125–127°C . Optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Employing coupling agents like DMAP or pyridine to improve acylation efficiency .
  • Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : For confirming amide bond formation and substituent positions (e.g., aromatic proton shifts in DMSO-d₆) .
  • IR spectroscopy : To identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • X-ray crystallography : For resolving crystal packing and bond angles, often using SHELXL or WinGX for refinement .

Q. What are the primary research applications of this compound in medicinal chemistry?

While direct biological data for this compound is limited, structural analogs (e.g., substituted benzamides) are explored as:

  • Antimicrobial agents : Targeting bacterial enzymes via amide-mediated hydrogen bonding .
  • Reverse transcriptase inhibitors : Modulating steric and electronic properties of the aryl-chloro group for antiviral activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported bond angles or molecular conformations for this compound?

Discrepancies may arise from differences in crystallization solvents or refinement software. For example:

  • Use ORTEP-3 or SHELX to visualize thermal ellipsoids and validate bond lengths/angles against literature standards .
  • Compare dihedral angles between the benzamide and chlorophenyl groups to assess conformational flexibility .
  • High-resolution data (≤1.0 Å) minimizes errors in electron density mapping .

Q. What computational methods are suitable for predicting the reactivity of the chloro and methyl substituents in further derivatization?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Molecular docking : Screen substituent effects on target binding (e.g., enzyme active sites) using software like AutoDock Vina .
  • Reactivity under nucleophilic aromatic substitution (NAS) : Simulate reaction pathways with chlorine displacement using solvents like DMSO at elevated temperatures (100–150°C) .

Q. How can researchers reconcile contradictory biological activity data across structurally similar benzamides?

Contradictions may stem from:

  • Varied assay conditions : Standardize cell lines/pH for in vitro antimicrobial studies .
  • Solubility differences : Use co-solvents (e.g., DMSO) to ensure consistent bioavailability .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl) on target affinity .

Q. What strategies are recommended for optimizing crystallization conditions to obtain high-quality single crystals?

  • Solvent screening : Test mixtures of ethanol, acetonitrile, or ethyl acetate for slow evaporation.
  • Temperature gradients : Gradual cooling from 50°C to room temperature reduces lattice defects .
  • Seeding : Introduce microcrystals to promote uniform growth .

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